1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
CAS No.: 338748-80-4
VCID: VC6841624
Molecular Formula: C15H14Cl2N2O2
Molecular Weight: 325.19
* For research use only. Not for human or veterinary use.
![1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile - 338748-80-4](/images/structure/VC6841624.png)
Description |
1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound with a CAS number of 338748-80-4. It features a pyridine ring and a dichlorophenoxy group, which are indicative of potential biological activity. This compound is classified under pyridine derivatives and nitriles, categories that influence its reactivity and applications in scientific research. Synthesis and PreparationThe synthesis of 1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. While specific synthesis pathways are not extensively documented, general methods for synthesizing similar compounds include careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm the structure of intermediates. Chemical Reactions and StabilityThis compound can undergo various chemical reactions typical for pyridine derivatives and nitriles. Reactions should be conducted under inert atmospheres to prevent moisture interference, particularly for reactions involving sensitive functional groups. Applications and Research1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been explored for various scientific uses, though detailed applications are not extensively documented. Further research is necessary to fully explore its therapeutic potential and establish safety profiles. Sources and AvailabilityThe compound is sourced from various chemical suppliers and databases, including Sigma-Aldrich and Chemical Book, which provide detailed information on its properties and potential uses . |
---|---|
CAS No. | 338748-80-4 |
Product Name | 1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile |
Molecular Formula | C15H14Cl2N2O2 |
Molecular Weight | 325.19 |
IUPAC Name | 1-[2-(2,4-dichlorophenoxy)ethyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile |
Standard InChI | InChI=1S/C15H14Cl2N2O2/c1-10-11(9-18)2-5-15(20)19(10)6-7-21-14-4-3-12(16)8-13(14)17/h3-4,8H,2,5-7H2,1H3 |
Standard InChIKey | BSWYAEJCKIIQCS-UHFFFAOYSA-N |
SMILES | CC1=C(CCC(=O)N1CCOC2=C(C=C(C=C2)Cl)Cl)C#N |
Solubility | not available |
PubChem Compound | 2763941 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume